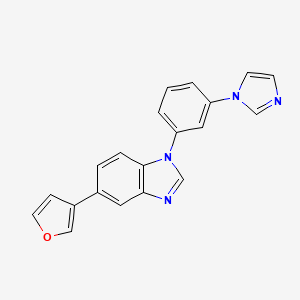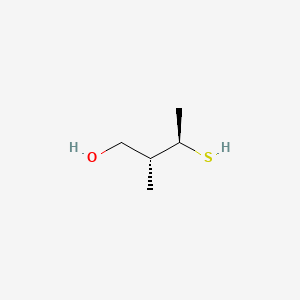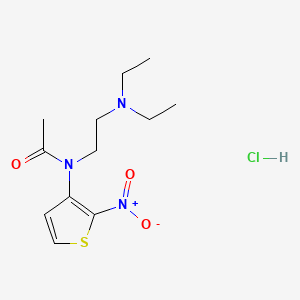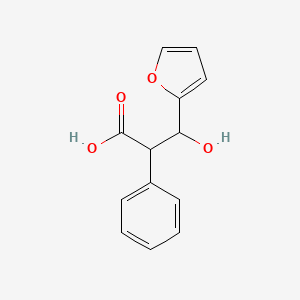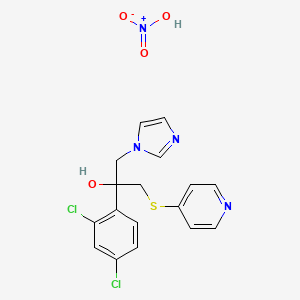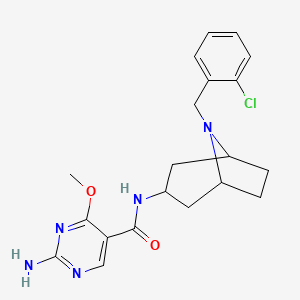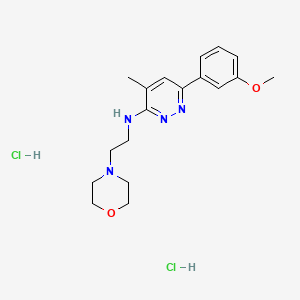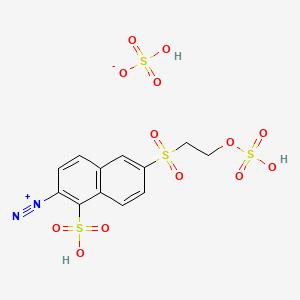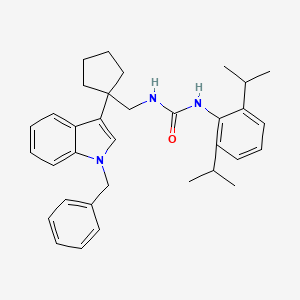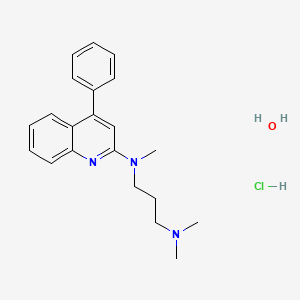
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This specific compound is notable for its unique structure, which includes a dimethylamino group and a phenyl group, making it a valuable subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate, can be achieved through several methods. One common approach involves the use of α,β-unsaturated aldehydes and substituted anilines. The Skraup and Doebner–Miller reactions are frequently employed for this purpose . These reactions typically require the presence of a Brønsted acid catalyst, such as phosphotungstic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves the use of catalytic systems to enhance efficiency and yield. Green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids, have gained popularity due to their environmental benefits . These methods not only reduce the use of hazardous solvents but also improve reaction rates and product purity.
化学反応の分析
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the nitrogen atom in the quinoline ring makes these compounds highly reactive and versatile in organic synthesis .
Common Reagents and Conditions
Oxidation: Quinoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
科学的研究の応用
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, some quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.
類似化合物との比較
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Ciprofloxacin: An antibiotic that contains a quinoline core but with additional functional groups that enhance its antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
97633-95-9 |
|---|---|
分子式 |
C21H28ClN3O |
分子量 |
373.9 g/mol |
IUPAC名 |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH.H2O/c1-23(2)14-9-15-24(3)21-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)22-21;;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H;1H2 |
InChIキー |
SDKIAXKEHLNJEN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



